molecular formula C23H18O7 B11141106 1-(3,4-Dimethoxyphenyl)-2-{[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}ethanone

1-(3,4-Dimethoxyphenyl)-2-{[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}ethanone

Cat. No.: B11141106
M. Wt: 406.4 g/mol
InChI Key: AKAGFUBXFHWCEK-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYPHENYL)-2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHOXYPHENYL)-2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan-2-Carbonyl Group: This step may involve acylation reactions using reagents such as acyl chlorides or anhydrides.

    Coupling with the Dimethoxyphenyl Group: This can be done using coupling reactions like Suzuki or Heck coupling, often in the presence of palladium catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHOXYPHENYL)-2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. This could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to produce therapeutic effects.

    Pathway Modulation: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-2-{[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy}ethan-1-one
  • 1-(3,4-Dimethoxyphenyl)-2-{[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy}ethan-1-one

Uniqueness

1-(3,4-DIMETHOXYPHENYL)-2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18O7

Molecular Weight

406.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]ethanone

InChI

InChI=1S/C23H18O7/c1-26-20-7-5-14(10-22(20)27-2)18(24)13-29-15-6-8-19-16(11-15)17(12-30-19)23(25)21-4-3-9-28-21/h3-12H,13H2,1-2H3

InChI Key

AKAGFUBXFHWCEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CO4)OC

Origin of Product

United States

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